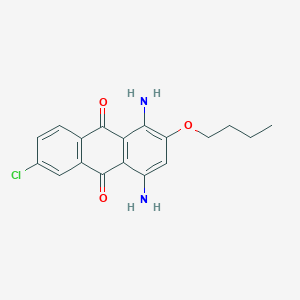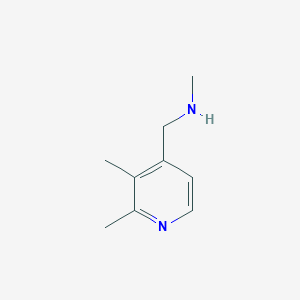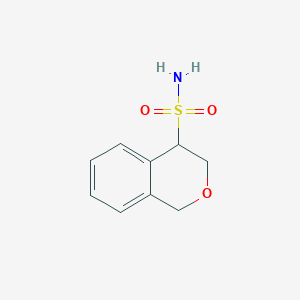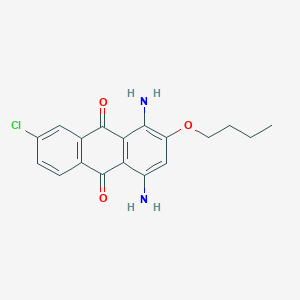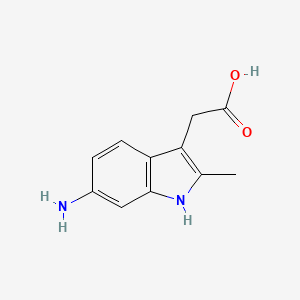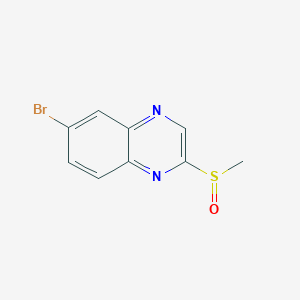![molecular formula C30H24O4S2 B13125499 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- CAS No. 506443-28-3](/img/structure/B13125499.png)
9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-: is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of two methoxyphenylmethylthio groups attached to the anthracenedione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 9,10-anthraquinone with 4-methoxybenzylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenylmethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in the development of dyes and pigments.
Biology: In biological research, anthraquinone derivatives are studied for their potential as anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine: The compound and its derivatives are explored for their therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- involves its interaction with cellular components such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 9,10-Anthracenedione, 2,6-bis(bromomethyl)-
Comparison:
- 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of methoxyphenylmethylthio groups, which impart distinct chemical and biological properties.
- 9,10-Anthracenedione, 1,4-bis(methylamino)- has amino groups that make it more suitable for use in dyes and pigments.
- 9,10-Anthracenedione, 1-amino-4-hydroxy- contains both amino and hydroxy groups, enhancing its solubility and reactivity.
- 9,10-Anthracenedione, 2,6-bis(bromomethyl)- has bromomethyl groups that make it a useful intermediate in organic synthesis.
This detailed article provides a comprehensive overview of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- and its various aspects, from preparation methods to scientific applications and comparisons with similar compounds
特性
CAS番号 |
506443-28-3 |
|---|---|
分子式 |
C30H24O4S2 |
分子量 |
512.6 g/mol |
IUPAC名 |
1,5-bis[(4-methoxyphenyl)methylsulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O4S2/c1-33-21-13-9-19(10-14-21)17-35-25-7-3-5-23-27(25)29(31)24-6-4-8-26(28(24)30(23)32)36-18-20-11-15-22(34-2)16-12-20/h3-16H,17-18H2,1-2H3 |
InChIキー |
DLKMIRQESWFPOX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


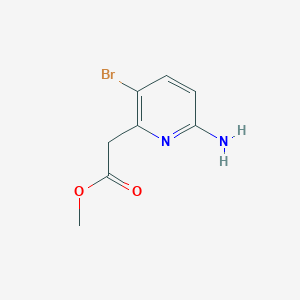
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
